molecular formula C27H30N2O6 B2610603 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2378501-50-7

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2610603
CAS No.: 2378501-50-7
M. Wt: 478.545
InChI Key: UJQNCWQBGSGYRT-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring:

  • A 2,5-diazabicyclo[2.2.2]octane core, a rigid bridged bicyclic structure with two nitrogen atoms.
  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups at positions 2 and 5, respectively.
  • A carboxylic acid group at position 1 for further functionalization.

This compound is primarily used in peptide synthesis and organic chemistry as a building block due to its rigid scaffold and orthogonal protecting groups, which enable controlled deprotection strategies .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-16-27(23(30)31)13-12-17(28)14-29(27)25(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNCWQBGSGYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 2377031-23-5) is a complex organic molecule known for its potential biological activities, particularly in the realm of medicinal chemistry and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N2O6C_{24}H_{27}N_{2}O_{6}, with a molecular weight of approximately 431.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis, enhancing the compound's utility in various biochemical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions : The compound has been shown to interact with specific enzymes, particularly in biosynthetic pathways involving fungal P450 enzymes. For instance, a study identified that a unique fungal P450 enzyme catalyzes the cleavage of the amide bond in related diazabicyclo compounds, leading to the formation of distinct pentacyclic structures .
  • Inhibition of Biological Pathways : The presence of the diazabicyclo structure suggests potential inhibitory effects on certain biological pathways, particularly those involving neurotransmitter systems or metabolic processes due to its structural resemblance to known inhibitors.
  • Antimicrobial Activity : Preliminary studies indicate that compounds containing the diazabicyclo framework exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

Case Study 1: Fungal Biosynthesis

A significant study investigated the biosynthesis of prenylated indole alkaloids (PIAs) containing the 2,5-diazabicyclo[2.2.2]octane structure. Researchers demonstrated that specific gene deletions in fungal strains led to alterations in the production of these compounds, highlighting the importance of this structure in biosynthetic pathways and its potential therapeutic applications .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of diazabicyclo compounds were screened against various bacterial strains. Results indicated that modifications to the side chains significantly influenced their efficacy, suggesting that fine-tuning the structure could enhance biological activity.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzymatic InteractionCleavage by fungal P450 enzymes
AntimicrobialExhibits activity against specific bacteria
Inhibition PotentialPossible inhibition of neurotransmitter pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s diazabicyclo[2.2.2]octane core distinguishes it from analogs with alternative cyclic frameworks:

Compound Name Core Structure Key Features Molecular Weight (g/mol) Reference
Target Compound Diazabicyclo[2.2.2]octane Rigid bicyclic structure; dual Fmoc/Boc protection ~437.4 (estimated)
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic acid Azaspiro[3.4]octane Spirocyclic framework; single Fmoc protection 379.43
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Oxa-azaspiro[4.5]decane Spirocyclic with oxygen atom; increased ring size 407.46
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid Thiophene Heteroaromatic ring; Fmoc-amino group 379.43

Key Observations :

  • Protection Strategy : Dual Fmoc/Boc protection allows sequential deprotection (Fmoc: base-sensitive; Boc: acid-sensitive), offering versatility in synthesis .

Functional Group and Reactivity Comparison

Protecting Groups
  • Fmoc Group : Common in solid-phase peptide synthesis (SPPS) due to its base-labile nature (e.g., piperidine deprotection). Found in analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
  • Boc Group : Acid-labile (e.g., TFA deprotection). Rare in combination with Fmoc in bicyclic systems, making the target compound unique .
Carboxylic Acid Functionality

The carboxylic acid group enables conjugation to resins or other molecules. Analogous compounds, such as 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid , utilize this group for linker applications .

Q & A

Basic Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Hazard Mitigation : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for skin/eye irritation. Avoid dust formation and ensure proper ventilation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if symptoms persist .

Q. How should this compound be stored to maintain stability during experiments?

  • Stability Protocols :

  • Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases and humidity .
  • Stability data indicate no decomposition under normal conditions, but thermal degradation above 150°C may release toxic fumes (e.g., NOx, CO) .

Q. What are the standard analytical techniques for initial characterization?

  • Characterization Workflow :

  • Purity Assessment : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic intermediates) .
  • Structural Confirmation : MALDI-TOF mass spectrometry or high-resolution NMR (¹H/¹³C) to verify molecular weight (e.g., 377.4330 g/mol for related analogs) and stereochemistry .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for high yield and scalability?

  • Synthetic Optimization Strategies :

  • Fmoc Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane at -10°C to 20°C for selective amine protection. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexanes) .
  • Solid-Phase Synthesis : Employ NovaSyn TGR resin for stepwise assembly of diazabicyclo fragments. Optimize coupling efficiency using HOBt/DIC activation and 20% piperidine for Fmoc deprotection .
  • Yield Improvement : Pilot studies show substituting DMF with DCM reduces side reactions (e.g., racemization) in carbamate formation .

Q. What experimental conditions are critical for assessing the compound's stability in aqueous/organic matrices?

  • Stability Profiling :

  • pH-Dependent Degradation : Conduct accelerated stability testing at pH 3–10 (37°C, 72 hours). Monitor degradation via LC-MS; instability is observed in acidic (pH <4) and basic (pH >9) conditions due to carbamate cleavage .
  • Oxidative Stress Testing : Expose to H2O2 (0.3% v/v) or AIBN (azobisisobutyronitrile) to simulate radical-mediated degradation. Quantify byproducts (e.g., fluorenylmethanol) via GC-MS .

Q. How should researchers address discrepancies in toxicity data across safety reports?

  • Data Reconciliation Framework :

  • Source Evaluation : Compare SDS from academic suppliers (e.g., Key Organics) vs. industrial vendors. Note that academic SDS often lack full ecotoxicological data, while industrial SDS may overstate hazards for liability .
  • Risk Assessment : Prioritize studies with OECD-compliant testing (e.g., acute toxicity in Daphnia magna for environmental impact). For workplace safety, adhere to OSHA HCS Category 4 guidelines (LD50 >500 mg/kg) .

Q. What role do structural modifications (e.g., fluorinated aryl groups) play in modulating biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine Substitution : Analogues with 3,5-difluorophenyl groups exhibit enhanced metabolic stability (t½ >6 hours in liver microsomes) compared to non-fluorinated derivatives. This is attributed to reduced CYP450-mediated oxidation .
  • Bicyclic Scaffold : The 2,5-diazabicyclo[2.2.2]octane core improves solubility (logP ~1.2) and membrane permeability (Papp >5×10⁻⁶ cm/s in Caco-2 assays) .

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